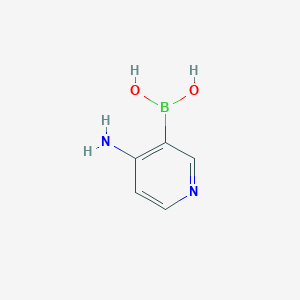

(4-Aminopyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(4-aminopyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2/c7-5-1-2-8-3-4(5)6(9)10/h1-3,9-10H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFSVZONUPBFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635064 | |

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959957-75-6 | |

| Record name | (4-Aminopyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4 Aminopyridin 3 Yl Boronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The primary application of (4-aminopyridin-3-yl)boronic acid is in transition metal-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling Reactions with Diverse Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming C(sp²)–C(sp²) bonds. It involves the reaction of an organoboron compound with an organic halide or pseudohalide, catalyzed by a palladium(0) complex.

The Suzuki-Miyaura coupling of this compound presents unique challenges primarily due to the electronic properties of the aminopyridine core. Nitrogen-containing heterocycles, especially those bearing basic amino groups, are known to be difficult substrates in palladium-catalyzed reactions. nih.govorganic-chemistry.org The Lewis basicity of both the pyridine (B92270) ring nitrogen and the exocyclic amino group can lead to coordination with the palladium center, resulting in catalyst inhibition or deactivation. organic-chemistry.orgresearchgate.netmdpi.com This often necessitates careful optimization of reaction conditions and catalyst systems to achieve high yields.

Despite these challenges, the reaction is tolerant of a wide range of functional groups on the aryl or heteroaryl halide coupling partner. Both electron-rich and electron-deficient halides can be successfully coupled, although reaction efficiencies may vary.

Limitations:

Catalyst Inhibition: The primary limitation is the potential for the aminopyridine substrate or the resulting product to act as a ligand for the palladium catalyst, sequestering the active catalytic species and slowing or halting the reaction. researchgate.net

Protodeboronation: Like many heteroarylboronic acids, this compound can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, particularly under harsh basic conditions or in protic solvents. nih.gov This reduces the yield of the desired cross-coupled product.

Steric Hindrance: Highly sterically hindered aryl halides may react sluggishly, requiring higher catalyst loadings or more forcing conditions.

Overcoming the challenges associated with coupling aminopyridine substrates requires the use of sophisticated catalyst systems. The development of bulky, electron-rich monophosphine ligands has been instrumental in expanding the scope of Suzuki-Miyaura reactions to include historically difficult substrates. nih.govorganic-chemistry.org

For the coupling of this compound and its analogs, ligands from the Buchwald dialkylbiaryl phosphine class are particularly effective. nih.govorganic-chemistry.org

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): This ligand is highly effective for coupling a wide range of heteroaryl chlorides, including highly basic aminopyridines. nih.govnih.gov Its steric bulk facilitates the reductive elimination step and helps prevent the formation of inactive palladium-bridged dimers.

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): SPhos is another highly active ligand that has been shown to be effective in couplings involving challenging substrates like 4-amino-2-chloropyridine, providing the product in high yield where other systems fail. nih.gov

The use of palladium precatalysts, which are air-stable and readily generate the active Pd(0) species in situ, has also become standard practice for these challenging couplings.

| Catalyst/Ligand | Typical Substrates | Key Advantages | Reference |

|---|---|---|---|

| Pd(OAc)₂ / XPhos | Heteroaryl chlorides, Aminopyridines | High activity and efficiency for challenging substrates. | nih.govnih.gov |

| XPhos-Pd-G2/G3 (Precatalyst) | Sterically hindered and electron-rich heteroaryl halides | Air-stable, efficient generation of active catalyst, broad scope. | researchgate.net |

| Pd(OAc)₂ / SPhos | Highly basic aminopyridines, functionalized aryl chlorides | Excellent yields with substrates prone to catalyst deactivation. | nih.gov |

| Pd(PPh₃)₄ | Aryl bromides/iodides (less challenging substrates) | Classical catalyst, less effective for aminopyridines. | mdpi.com |

The choice of base and solvent is critical for the success of the Suzuki-Miyaura coupling of this compound. The base plays a crucial role in the transmetalation step, facilitating the transfer of the aryl group from boron to palladium.

Bases: Inorganic bases are commonly employed.

Potassium Phosphate (K₃PO₄): This is often the base of choice for challenging couplings, particularly with heteroaryl substrates. nih.govmdpi.comresearchgate.net It is a moderately strong base that is effective at promoting the reaction while minimizing base-induced side reactions like protodeboronation.

Potassium Carbonate (K₂CO₃): A widely used and cost-effective base, often employed in aqueous solvent mixtures. nih.govnih.gov It can be effective, but for difficult substrates like aminopyridines, K₃PO₄ often provides superior results.

Stronger Bases (e.g., NaOH, KOH): While effective in some systems, strong bases can promote the degradation of sensitive substrates and increase the rate of protodeboronation of the boronic acid. nih.gov

Solvent Systems: Aprotic solvents, often with a small amount of water, are typically used.

Dioxane/Water: A classic solvent system for Suzuki couplings that provides good solubility for both the organic substrates and inorganic base. mdpi.com

Toluene/Water or Ethanol/Water: These are also effective solvent mixtures. The presence of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species for transmetalation. researchgate.netnih.gov

Anhydrous Conditions: In some cases, anhydrous conditions with soluble organic bases or specific additives like trimethyl borate can be beneficial, particularly to avoid protodeboronation of highly labile boronic esters. nih.gov

Proper selection of the solvent and base not only impacts reaction efficiency and selectivity but also simplifies product isolation by minimizing side products and facilitating the separation of the desired biaryl from reaction byproducts.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl or heteroaryl halide (Ar-X) to a palladium(0) complex (e.g., Pd(0)L₂), forming a palladium(II) intermediate (Ar-Pd(II)(L)₂-X). nih.gov This step is often rate-determining, and its efficiency is enhanced by electron-rich, bulky phosphine ligands. nih.govyoutube.com

Transmetalation: This is the most complex step, where the organic group is transferred from the boron atom to the palladium(II) center. rsc.org The base is critical here, reacting with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate species [Ar'B(OH)₃]⁻. This boronate then reacts with the Ar-Pd(II)-X complex to form a diarylpalladium(II) intermediate (Ar-Pd(II)(L)₂-Ar') and regenerate the base. nih.gov The precise mechanism of transfer is the subject of extensive study, with evidence supporting pathways involving Pd-O-B linkages. illinois.edu

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the diarylpalladium(II) complex to form the new C-C bond in the biaryl product (Ar-Ar'). This step regenerates the catalytically active Pd(0) complex, allowing the cycle to continue. nih.gov

Role of the Amine Group: For this compound, the amine and pyridine nitrogen atoms introduce a complicating factor. Their Lewis basicity can lead to competitive coordination to the palladium(II) intermediates (e.g., Ar-Pd(II)-X). This coordination can inhibit the crucial transmetalation or reductive elimination steps by occupying a coordination site on the palladium, thereby deactivating the catalyst. researchgate.net The success of ligands like XPhos and SPhos stems from their steric bulk, which creates a coordinative environment that favors the productive steps of the catalytic cycle over inhibitory binding by the nitrogen-containing substrate or product. nih.gov

Exploration of Other Cross-Coupling Methodologies (e.g., Chan-Evans-Lam Type Reactions for C-N Bond Formation)

While primarily used for C-C bond formation, boronic acids can also participate in reactions that form carbon-heteroatom bonds. The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling a boronic acid with an amine or an alcohol, respectively. wikipedia.org

The CEL reaction offers an alternative to palladium-catalyzed Buchwald-Hartwig amination. It is often performed under mild conditions, at room temperature, and can even be open to the air. wikipedia.orgnih.gov The mechanism is thought to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to form the C-N bond and a Cu(I) species. wikipedia.org

The application of this compound in CEL reactions is less documented than its use in Suzuki-Miyaura couplings. However, in principle, it could serve as the aryl source for the N-arylation of various primary and secondary amines, anilines, or other N-H containing compounds. Challenges might include the potential for the aminopyridine nitrogen to coordinate to the copper catalyst, similar to the issues seen in palladium catalysis. researchgate.net Furthermore, the inherent amine functionality of the boronic acid itself could lead to self-coupling or oligomerization under CEL conditions, necessitating careful control of the reaction parameters.

Reactions Involving the Boronic Acid Functionality

The boronic acid moiety, -B(OH)₂, is the primary center for a range of reactions characteristic of organoboron compounds. Its reactivity is largely defined by the Lewis acidic nature of the boron atom.

This Lewis acidic character facilitates the formation of complexes with various Lewis bases, such as amines, hydroxides, and other nucleophiles. nih.gov For example, in aqueous solutions with a pH higher than its pKa, the boronic acid can accept a hydroxide ion to form a more stable, tetracoordinate boronate species. nih.gov The ability to form such complexes is crucial for many of its applications in catalysis and as a synthetic building block. nih.gov

Table 1: Factors Influencing Lewis Acidity of this compound

| Substituent/Feature | Electronic Effect | Impact on Lewis Acidity |

|---|---|---|

| Boronic Acid [-B(OH)₂] | Lewis Acidic Center | Intrinsic electron deficiency |

| Amino Group (-NH₂) | Electron-Donating | Decreases acidity |

A hallmark reaction of boronic acids is their reversible condensation with diols to form cyclic boronate esters. researchgate.net This reaction proceeds through a dehydration mechanism and is typically reversible, with the equilibrium position influenced by factors such as the concentration of reactants, the solvent, and the structure of the diol. researchgate.net The presence of the amino group in this compound can potentially buffer the acidification that occurs during boronate ester formation, thereby influencing the reaction kinetics and equilibrium. researchgate.net

In the absence of diols, boronic acids can undergo self-condensation through dehydration to form cyclic trimers known as boroxines. wikipedia.org This process involves the formation of a six-membered B-O-B ring and the elimination of three molecules of water. wikipedia.orgresearchgate.net The formation of boroxines is also a reversible equilibrium process. wikipedia.org For this compound, the equilibrium between the monomeric boronic acid and the corresponding boroxine is influenced by temperature and solvent conditions.

Reactivity of the Amino Group

The exocyclic amino group at the C4 position of the pyridine ring behaves as a typical aromatic amine, susceptible to a variety of functionalization reactions.

The amino group of this compound can undergo common transformations such as acylation and alkylation. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, would yield the corresponding amide. Alkylation, reaction with alkyl halides, can lead to the formation of secondary or tertiary amines.

A significant reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. wjebio.comoaji.net The resulting pyridin-4-diazonium species derived from 4-aminopyridine (B3432731) derivatives can then serve as a versatile intermediate for a wide range of subsequent reactions, including Sandmeyer-type reactions to introduce various substituents onto the pyridine ring. wjebio.comoaji.netrsc.org

Table 2: Potential Functionalization Reactions of the Amino Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride | N-(3-(dihydroxyboranyl)pyridin-4-yl)acetamide |

| Alkylation | Methyl iodide | N-methyl-3-(dihydroxyboranyl)pyridin-4-amine |

The ortho-positioning of the amino and boronic acid groups in this compound allows for the potential of intramolecular interactions, such as hydrogen bonding. An intramolecular hydrogen bond can form between a hydrogen atom of the amino group and an oxygen atom of the boronic acid group. Such interactions can significantly influence the molecule's conformation, stability, and the reactivity of both functional groups. nih.gov

This proximity also raises the possibility of intramolecular chelation, where the amino group's lone pair of electrons could coordinate with the boron atom, especially under certain reaction conditions. This type of interaction can affect the Lewis acidity of the boron center and the nucleophilicity of the amino group. The formation of such intramolecular chelates can stabilize the molecule and modulate its reactivity in subsequent transformations.

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites—the boronic acid group, the amino group, and the pyridine ring—presents challenges and opportunities in terms of chemo- and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the position at which a reaction occurs. wikipedia.org

In reactions involving this compound, the outcome is dictated by the nature of the reagents and the reaction conditions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid functionality is expected to be the reactive site.

When considering electrophilic aromatic substitution on the pyridine ring, the directing effects of the existing substituents come into play. The amino group is a strong activating group and an ortho-, para-director. However, the pyridine ring nitrogen is deactivating towards electrophilic attack. The boronic acid group is generally a meta-director. The interplay of these effects will determine the regiochemical outcome of such reactions. It is likely that reactions will preferentially occur at the amino or boronic acid groups rather than on the pyridine ring itself unless specific catalytic systems are employed to direct C-H functionalization.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of (4-Aminopyridin-3-yl)boronic acid, enabling the unambiguous assignment of protons, carbons, and the boron atom within the molecule.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyridine (B92270) ring. The electronic environment of these protons is influenced by the electron-donating amino group and the electron-withdrawing boronic acid group. Typically, the proton at position 6 of the pyridine ring appears at the lowest field, while the protons at positions 2 and 5 exhibit their own characteristic chemical shifts. The protons of the amino (-NH₂) and boronic acid (-B(OH)₂) groups are often broad and their chemical shifts can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the pyridine ring. The carbon atom attached to the boron (C3) and the one attached to the amino group (C4) are particularly diagnostic. For a similar compound, (6-propylcarbamoyl)pyridine-3-)boronic acid, the pyridine carbon signals appear in the range of δ 124-172 ppm rsc.org.

¹¹B NMR spectroscopy is crucial for confirming the presence and electronic state of the boron atom. Boronic acids typically exhibit a broad signal in the ¹¹B NMR spectrum. The chemical shift for the trivalent boron in boronic acids is generally observed in the range of δ 16-30 ppm. nih.gov This chemical shift is sensitive to the substituents on the boron atom and the surrounding molecular structure.

Interactive Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | H2 | ~7.8-8.0 | d | |

| ¹H | H5 | ~6.7-6.9 | d | |

| ¹H | H6 | ~8.1-8.3 | s | |

| ¹H | NH₂ | Variable (broad) | s (br) | Exchangeable with D₂O |

| ¹H | B(OH)₂ | Variable (broad) | s (br) | Exchangeable with D₂O |

| ¹³C | C2 | ~150-155 | ||

| ¹³C | C3 | ~125-130 | Signal may be broad due to coupling with boron | |

| ¹³C | C4 | ~155-160 | ||

| ¹³C | C5 | ~108-112 | ||

| ¹³C | C6 | ~148-152 | ||

| ¹¹B | B | ~16-30 | s (br) | Chemical shift is solvent and pH dependent |

Note: The predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

The NMR spectra of this compound are significantly influenced by the choice of solvent and the analysis temperature. Solvents can alter the chemical shifts through various interactions, such as hydrogen bonding with the amino and boronic acid groups. researchgate.net In protic solvents like D₂O or methanol-d₄, the signals for the -NH₂ and -B(OH)₂ protons may broaden or exchange with the solvent, leading to their disappearance from the spectrum. The ¹¹B NMR chemical shift is also known to be affected by the solvent, as different solvents can interact with the empty p-orbital of the boron atom, changing its electronic shielding. nih.gov

Temperature variations can also impact the NMR spectra. At higher temperatures, the rate of proton exchange for the N-H and O-H protons increases, which can lead to further broadening of their signals. Conversely, at lower temperatures, these exchange processes may slow down, potentially resulting in sharper signals. Temperature can also influence the conformational dynamics of the molecule, which could lead to subtle changes in the chemical shifts and coupling constants of the pyridine ring protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides valuable information about the functional groups present in this compound.

The IR and Raman spectra of this compound display a series of absorption bands that are characteristic of its constituent parts.

Amino (-NH₂) Group: This group is identified by N-H stretching vibrations, which typically appear as one or two bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration is observed around 1650-1580 cm⁻¹. researchgate.net

Pyridine Ring: The aromatic C-H stretching vibrations are found above 3000 cm⁻¹. The characteristic C=C and C=N ring stretching vibrations occur in the 1600-1400 cm⁻¹ region.

Boronic Acid (-B(OH)₂) Group: The O-H stretching of the boronic acid group is typically a broad band in the 3600-3200 cm⁻¹ region, often overlapping with the N-H stretches. A strong B-O stretching vibration is expected in the 1380-1310 cm⁻¹ range.

Interactive Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (-NH₂) | N-H Stretching | 3500 - 3300 | Medium-Weak |

| Amino (-NH₂) | N-H Bending | 1650 - 1580 | Medium-Strong |

| Pyridine Ring | Aromatic C-H Stretching | 3100 - 3000 | Medium-Weak |

| Pyridine Ring | C=C, C=N Ring Stretching | 1600 - 1400 | Medium-Strong |

| Boronic Acid (-B(OH)₂) | O-H Stretching | 3600 - 3200 | Strong, Broad |

| Boronic Acid (-B(OH)₂) | B-O Stretching | 1380 - 1310 | Strong |

| Boronic Acid (-B(OH)₂) | O-H Bending | 1200 - 1100 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule, providing insight into its conjugation and electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to various electronic transitions. The presence of the pyridine ring, with its π-electron system, and the amino group, with its non-bonding (n) electrons, allows for several types of transitions. youtube.com

The primary transitions observed are typically π→π* and n→π. youtube.com The π→π transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the pyridine ring. These are usually high-intensity absorptions. The n→π* transitions, which involve the promotion of a non-bonding electron from the nitrogen of the amino group to a π* antibonding orbital of the ring, are generally of lower intensity. youtube.com

The conjugation between the amino group's lone pair and the pyridine π-system can cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine. Both the electron-donating amino group and the electron-withdrawing boronic acid group influence the energy levels of the molecular orbitals, thereby affecting the wavelengths of these electronic transitions. researchgate.netsharif.edu Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and help assign these electronic transitions. sharif.eduresearchgate.net

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. For this compound (C₅H₇BN₂O₂), the expected exact mass is approximately 138.05 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to be detected as a protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 139.06.

Despite the commercial availability of this compound and its hydrochloride salt (CAS Numbers 959957-75-6 and 959904-53-1, respectively), a detailed analysis of its mass spectrometry fragmentation pattern is not available in peer-reviewed scientific literature. While commercial suppliers may possess liquid chromatography-mass spectrometry (LC-MS) data to confirm identity and purity, these datasets are not publicly disseminated. A comprehensive fragmentation study would involve techniques such as tandem mass spectrometry (MS/MS) to isolate the parent ion and induce fragmentation, providing valuable data for confirming the compound's specific isomeric structure. However, such studies for this specific molecule have not been published in accessible scientific journals.

Table 1: Expected Molecular Ion Data for this compound

| Identifier | Formula | Calculated Exact Mass ( g/mol ) | Expected [M+H]⁺ Ion (m/z) |

| This compound | C₅H₇BN₂O₂ | 138.0550 | 139.0628 |

Note: Data in the table is calculated based on the chemical formula and has not been confirmed by published experimental results.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact coordinates of atoms, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A search of academic databases and the Cambridge Crystallographic Data Centre (CCDC), a global repository for small-molecule crystal structures, reveals no published crystal structure for this compound. The synthesis and characterization of this compound have been noted in various chemical contexts, but a single crystal suitable for X-ray diffraction analysis has either not been produced or its structural solution has not been deposited in public databases.

Were such data available, it would provide invaluable information on the planarity of the pyridine ring, the geometry of the boronic acid group, and the intermolecular hydrogen-bonding network, which is expected to be extensive given the presence of the amino group and the boronic acid moiety.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions (a, b, c, Å) | Data Not Available |

| Unit Cell Angles (α, β, γ, °) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z (molecules per unit cell) | Data Not Available |

Note: This table remains unpopulated as no crystallographic data has been published for this compound in the searched scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for the study of organic molecules like (4-Aminopyridin-3-yl)boronic acid.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the most stable arrangement of its atoms in three-dimensional space. Key parameters that would be determined include bond lengths, bond angles, and dihedral angles.

The conformational landscape would be particularly influenced by the orientation of the boronic acid [-B(OH)₂] and amino [-NH₂] groups relative to the pyridine (B92270) ring. Rotation around the C-B and C-N bonds would lead to different conformers. It is expected that the most stable conformer would exhibit a planar or near-planar arrangement to maximize conjugation between the pyridine ring and the amino group, while the boronic acid group's orientation would be optimized to minimize steric hindrance and potentially form intramolecular hydrogen bonds.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Value |

| Bond Lengths (Å) | |

| C(3)-B | 1.55 |

| C(4)-N(amino) | 1.38 |

| B-O(1) | 1.37 |

| B-O(2) | 1.37 |

| N(amino)-H | 1.01 |

| Bond Angles (°) ** | |

| C(2)-C(3)-B | 121.0 |

| C(4)-C(3)-B | 118.5 |

| C(3)-C(4)-N(amino) | 122.0 |

| O(1)-B-O(2) | 115.0 |

| Dihedral Angles (°) ** | |

| C(2)-C(3)-B-O(1) | 180.0 |

| C(5)-C(4)-N(amino)-H | 0.0 |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar molecules. Actual values would be obtained from a specific DFT calculation.

The electronic properties of a molecule are dictated by the arrangement of its electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests a more reactive species.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO | -5.80 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 4.60 |

Note: These values are hypothetical and serve as an example. The exact energies would depend on the level of theory and basis set used in the calculation.

Prediction and Validation of Spectroscopic Parameters (e.g., Computed NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

Computational methods can predict various spectroscopic properties, which can then be used to validate experimental findings or to aid in the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for assigning peaks in experimental spectra. The chemical shifts for this compound would be influenced by the electron-donating amino group and the electron-withdrawing boronic acid group, leading to characteristic shifts for the protons and carbons on the pyridine ring.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman spectra) can help in identifying the functional groups present in the molecule. Key vibrational modes would include the N-H stretching of the amino group, O-H stretching of the boronic acid, B-O stretching, and various vibrations of the pyridine ring.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The main absorption bands would likely correspond to π→π* transitions within the aromatic system.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, Coordinate Covalent Bonds involving Boron and Nitrogen)

This compound has multiple sites for intermolecular interactions, which are crucial for its solid-state structure and its behavior in solution.

Hydrogen Bonding: The amino group (-NH₂) and the hydroxyl groups of the boronic acid [-B(OH)₂] are excellent hydrogen bond donors and acceptors. In the solid state, it is highly likely that this molecule would form an extensive network of hydrogen bonds. For instance, the boronic acid moieties of two molecules can form characteristic dimeric structures through a pair of O-H···O hydrogen bonds. rsc.orgresearchgate.net The amino group and the pyridine nitrogen can also participate in hydrogen bonding with neighboring molecules.

Coordinate Covalent Bonds: The vacant p-orbital on the boron atom makes it a Lewis acid, capable of accepting a pair of electrons. The nitrogen atom of the pyridine ring is a Lewis base. This allows for the formation of a coordinate covalent bond, particularly in the protonated state where the pyridine nitrogen is positively charged, which can influence the stability of dimeric structures. rsc.orgresearchgate.net

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms by mapping out the potential energy surface, locating transition states, and calculating activation energies. For this compound, theoretical modeling could be applied to understand its participation in various reactions, such as the Suzuki-Miyaura cross-coupling reaction. Such studies would involve modeling the interaction of the boronic acid with a palladium catalyst and the other reactants to elucidate the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination.

Exploration of Electronic Properties for Potential Applications (e.g., Nonlinear Optical (NLO) Behavior)

Advanced Derivatization and Functionalization Strategies

Orthogonal Protection and Deprotection Methodologies for Amine and Boronic Acid Functions

The presence of both a nucleophilic amine and a reactive boronic acid group on the same scaffold necessitates a careful selection of protecting groups to achieve selective transformations. An orthogonal protection strategy, where one group can be deprotected without affecting the other, is essential for the stepwise functionalization of (4-Aminopyridin-3-yl)boronic acid. organic-chemistry.org

Protecting Groups for the Amino Function: The amino group can be protected as a carbamate, which reduces its nucleophilicity. organic-chemistry.org Commonly used acid-labile and base-labile protecting groups provide the basis for an orthogonal approach.

tert-Butoxycarbonyl (Boc): This group is widely used and is stable to a variety of reaction conditions but can be readily removed with acids such as trifluoroacetic acid (TFA).

9-Fluorenylmethoxycarbonyl (Fmoc): In contrast to the Boc group, the Fmoc group is stable to acidic conditions but is cleaved by bases like piperidine.

The differential stability of Boc and Fmoc groups allows for the selective deprotection of one amino group in the presence of another protected with an orthogonal group. organic-chemistry.org

Protecting Groups for the Boronic Acid Function: Boronic acids can be protected to prevent undesirable reactions, such as trimerization to form boroxins or degradation under certain conditions. chem-station.com Protection is typically achieved by converting the boronic acid to a boronate ester or a tetrahedral boronate complex.

Pinacol (B44631) Esters: These are among the most popular protecting groups for boronic acids. They are formed by reacting the boronic acid with pinacol and are generally stable to chromatography and many reaction conditions. chem-station.com

MIDA (N-methyliminodiacetic acid) Esters: MIDA boronates exhibit significant stability under various conditions, including hydrolytic, oxidative, and reductive environments. chem-station.comgoogle.com A key feature is their stability to acidic conditions used for Boc-group removal, while they can be cleaved under aqueous basic conditions. This property makes them excellent orthogonal partners for Boc-protected amines. google.com

Trifluoroborate Salts: These salts enhance the stability of the boronic acid, particularly towards oxidation. chem-station.com The boron atom is tetra-coordinated, which reduces its Lewis acidity and reactivity.

The combination of a Boc-protected amine and a MIDA-protected boronic acid represents a powerful orthogonal strategy. The MIDA ester would remain intact during the acidic removal of the Boc group, allowing for selective functionalization of the liberated amine. Subsequently, the MIDA group can be cleaved under basic conditions to free the boronic acid for further reactions like Suzuki-Miyaura coupling.

Table 1: Orthogonal Protection Scheme

| Functional Group | Protecting Group | Deprotection Condition | Orthogonal Partner (Protecting Group) |

|---|---|---|---|

| Amine | Boc | Acid (e.g., TFA) | MIDA |

| Amine | Fmoc | Base (e.g., Piperidine) | Not typically paired with boronic acid protection |

| Boronic Acid | MIDA ester | Base (e.g., aq. NaOH) | Boc |

| Boronic Acid | Pinacol ester | Often used directly or harsher hydrolysis | Boc |

Regioselective Functionalization of the Pyridine (B92270) Ring System

The functionalization of the pyridine ring in this compound is governed by the directing effects of the existing amino and boronic acid substituents. The amino group at C4 is an activating ortho-, para-director, while the boronic acid at C3 is a deactivating meta-director. This electronic bias makes direct electrophilic substitution challenging and can lead to mixtures of products. researchgate.net Therefore, regioselective functionalization often requires specific strategies to control the position of incoming substituents.

Directed ortho-Metalation (DoM): While the amino group can direct metalation to the C5 position, the presence of the adjacent boronic acid complicates this approach. Alternative strategies might involve N-activation or the use of specific ligands to control the regioselectivity.

Halogenation: Selective halogenation of the pyridine ring can provide a handle for further transformations, such as cross-coupling reactions. The positions most susceptible to electrophilic halogenation would be C2 and C6, influenced by the activating amino group.

Minisci-type Radical Reactions: These reactions are effective for functionalizing electron-deficient heterocycles like pyridine. researchgate.netscispace.com By employing radical alkylation or acylation, it may be possible to introduce substituents at positions that are not easily accessible through ionic pathways. The regiochemical outcome would depend on the specific radical source and reaction conditions.

C-H Activation: Modern transition-metal-catalyzed C-H activation/functionalization presents a powerful tool for the regioselective introduction of aryl or alkyl groups. researchgate.net The development of specific directing groups or ligand-controlled catalysis can overcome the inherent reactivity patterns of the substituted pyridine ring. For instance, temporary coordination of a catalyst to the pyridine nitrogen or the amino group could direct functionalization to a specific C-H bond.

Table 2: Potential Regioselective Functionalization Outcomes

| Position | Reaction Type | Directing Influence | Notes |

|---|---|---|---|

| C2/C6 | Electrophilic Aromatic Substitution | Strong activation from C4-NH2 | Potential for substitution at these positions. |

| C5 | Directed ortho-Metalation | Directed by C4-NH2 | Steric hindrance from C3-B(OH)2 may be a factor. |

| C2/C6 | Minisci Radical Reaction | Governed by radical stability and electronics | A likely pathway for introducing alkyl groups. |

| Various | C-H Activation | Catalyst/Directing Group dependent | Offers high potential for controlled, non-traditional functionalization. researchgate.net |

Synthesis of Diverse Boronate Esters for Enhanced Solubility, Stability, or Reactivity

The free boronic acid group can be readily converted into a variety of boronate esters through condensation with diols. wiley-vch.de This transformation is often performed to enhance the compound's solubility in organic solvents, improve its stability for storage and handling, and modulate its reactivity in cross-coupling reactions.

Pinacol Esters: Formed with pinacol (2,3-dimethyl-2,3-butanediol), these are the most common boronate esters due to their high stability and compatibility with many synthetic transformations, including purification by column chromatography. chem-station.com

Neopentyl Glycol Esters: These esters, derived from neopentyl glycol, offer a different steric and electronic profile compared to pinacol esters and can be useful in specific applications. chem-station.com

Catechol Esters: Formed with catechol, these esters are more electron-deficient and can exhibit different reactivity in cross-coupling reactions. chem-station.com

Chiral Diol Esters: The use of chiral diols, such as pinanediol, results in the formation of chiral boronate esters. These are highly resistant to hydrolysis and can be used in asymmetric synthesis. chem-station.com

The synthesis of these esters typically involves heating the boronic acid with the corresponding diol in a solvent that allows for the azeotropic removal of water.

Table 3: Common Boronate Esters and Their Properties

| Diol Reagent | Ester Name | Key Properties |

|---|---|---|

| Pinacol | Pinacol boronate ester | High stability, suitable for chromatography, commonly used. chem-station.com |

| Neopentyl Glycol | Neopentyl glycol boronate ester | Stable, alternative to pinacol esters. chem-station.com |

| Pinanediol | Pinanediol boronate ester | Chiral, highly resistant to hydrolysis. chem-station.com |

| Diethanolamine | Diethanolamine boronate complex | Forms a stable bicyclic structure, can be used for purification. vt.edu |

Post-Coupling Functionalization of Products Derived from this compound

A significant advantage of using this compound as a building block is the potential for further modification of the resulting product after it has undergone a C-C bond-forming reaction, most commonly the Suzuki-Miyaura cross-coupling. The free 4-amino group serves as a versatile functional handle for a wide range of transformations.

Once the boronic acid moiety has been consumed in a coupling reaction to form a biaryl compound, the intact amino group on the pyridine ring can be targeted for further derivatization. This two-stage strategy allows for the rapid construction of complex molecular libraries from a common intermediate.

Examples of Post-Coupling Functionalization:

Acylation/Amide Formation: The amino group can react with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a robust reaction for introducing a wide variety of substituents.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry.

Alkylation: The amino group can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. nih.gov

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a range of functionalities such as halides, cyano, or hydroxyl groups.

This post-coupling functionalization approach is highly valuable in drug discovery and materials science, as it enables late-stage diversification of molecular scaffolds, allowing for systematic exploration of structure-activity relationships (SAR).

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Versatile Intermediate in the Synthesis of Pharmaceutical Compounds

(4-Aminopyridin-3-yl)boronic acid and its salts, such as the hydrochloride form, are recognized as important intermediates in the synthesis of a variety of chemical entities. While detailed synthetic routes for many proprietary compounds are not publicly disclosed, the classification of this compound hydrochloride as a "pharmaceutical intermediate" by numerous chemical suppliers underscores its role in the development of new chemical entities within the pharmaceutical industry. Its utility is further highlighted in patent literature, where it is cited as a key building block in synthetic methodologies. For instance, patent CA2602853A1 lists this compound;hydrochloride as a reactant, pointing to its application in the construction of more complex molecular architectures. google.com

The primary application of this intermediate lies in its use in palladium-catalyzed cross-coupling reactions. The boronic acid moiety can be readily coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates, allowing for the introduction of the 4-aminopyridine (B3432731) scaffold into a target molecule. This is particularly valuable in the synthesis of kinase inhibitors, a class of drugs where the pyridine (B92270) ring often plays a crucial role in binding to the hinge region of the enzyme's active site.

Design and Synthesis of Bioactive Compounds Utilizing the this compound Scaffold

The inherent biological relevance of the 4-aminopyridine core makes this compound an attractive starting point for the design and synthesis of novel bioactive compounds. The amino group and the boronic acid group provide two distinct points for chemical modification, enabling the exploration of a wide chemical space around this central scaffold.

While specific enzyme inhibitors derived directly from this compound are not extensively reported in publicly accessible literature, the broader class of aminopyridine boronic acids has shown significant promise. Boronic acid derivatives are well-established as inhibitors of serine proteases, where the boron atom forms a covalent but reversible bond with the catalytic serine residue.

Furthermore, the 4-aminopyridine structure is a key component of many kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. By using this compound as a starting material, medicinal chemists can synthesize libraries of compounds to screen for kinase inhibitory activity. The boronic acid can be converted to other functional groups or used as a handle to attach other molecular fragments that can interact with other parts of the enzyme, potentially leading to highly potent and selective inhibitors.

The boronic acid moiety offers unique opportunities for prodrug design. Boronic acids can form reversible esters with diols, a property that can be exploited for targeted drug delivery. For instance, a boronic acid-containing drug can be designed to have a high affinity for the specific carbohydrate structures present on the surface of cancer cells, thereby increasing the local concentration of the drug at the tumor site.

Another prodrug strategy involves masking the boronic acid group to improve the pharmacokinetic properties of a drug, such as its oral bioavailability or metabolic stability. The boronic acid can be converted into a boronate ester, which is more lipophilic and less prone to degradation. Once inside the body, the ester can be hydrolyzed to release the active boronic acid-containing drug. While specific prodrugs based on this compound have not been detailed, the general principles are well-established and represent a promising avenue for future research with this compound.

Structure-Activity Relationship (SAR) Studies Related to the this compound Moiety in Biologically Active Molecules

These findings suggest that a systematic exploration of derivatives of this compound, by modifying the amino group or by introducing substituents at other positions on the pyridine ring, could lead to the discovery of compounds with improved biological activity. The boronic acid itself can also be a key determinant of activity, and its interaction with the biological target would be a critical aspect of any SAR study.

Exploration of Novel Molecular Targets for Boronic Acid-Containing Derivatives

The unique chemical properties of boronic acids allow them to interact with a range of biological targets beyond the well-known serine proteases. Boronic acids have been shown to inhibit other classes of enzymes, interact with carbohydrates, and even modulate the activity of signaling pathways. The incorporation of a boronic acid into the 4-aminopyridine scaffold could therefore lead to compounds with novel mechanisms of action.

The exploration of new molecular targets for derivatives of this compound is an active area of research. By screening these compounds against a wide range of biological targets, it may be possible to identify new therapeutic opportunities for diseases with unmet medical needs. The versatility of the this compound scaffold makes it an ideal platform for such exploratory studies.

Q & A

What are the key synthetic strategies for (4-Aminopyridin-3-yl)boronic acid, and how do protecting groups influence its synthesis?

Basic

Synthesis of this compound typically involves protecting sensitive functional groups to prevent undesired side reactions. Boronic acids are often synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronate esters. The amino group on the pyridine ring may require protection (e.g., as a tert-butoxycarbonyl (Boc) derivative) to avoid interference during boronation . Post-synthesis, acidic or oxidative deprotection yields the free boronic acid. Thermogravimetric analysis (TGA) of aromatic boronic acids suggests that structural modifications, such as electron-donating groups (e.g., -NH₂), can enhance thermal stability, a critical factor in synthetic scalability .

How does this compound interact with diols, and what experimental methods quantify these interactions?

Basic

The boronic acid group forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Stopped-flow kinetics reveal that binding rates (kₒₙ) for arylboronic acids follow the order D-fructose > D-tagatose > D-mannose > D-glucose, driven by diol geometry and boronic acid electronics . For this compound, the electron-rich pyridinyl-amino group may lower the pKa of the boronic acid, enhancing binding under physiological pH. Fluorescence titration or surface plasmon resonance (SPR) can quantify binding constants (Kd), while HPLC post-column derivatization with diol-containing probes (e.g., rhodamine-based sensors) enables real-time monitoring .

How can secondary interactions compromise the selectivity of boronic acid-based glycoprotein analysis, and how are these mitigated?

Advanced

Boronic acids immobilized on surfaces (e.g., AECPBA-functionalized dextran) bind glycoproteins via cis-diol motifs on glycosylation sites. However, non-specific interactions (e.g., hydrophobic or electrostatic) with non-glycosylated proteins (e.g., RNase A) reduce selectivity. SPR studies show that buffer optimization (e.g., high ionic strength or competitive diols like sorbitol) minimizes these effects . Additionally, pH modulation (e.g., using borate buffers at pH 8.5–9.0) enhances reversible binding, enabling selective elution of glycoproteins . Computational docking can further predict interference from secondary motifs in target proteins.

What challenges arise in MALDI-MS analysis of peptide boronic acids, and how are they resolved?

Advanced

Peptide boronic acids undergo dehydration/trimerization to boroxines during MALDI-MS, complicating mass interpretation. Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, suppressing boroxine formation . Alternatively, using 2,5-dihydroxybenzoic acid (DHB) as both matrix and in situ derivatizing agent enables on-plate esterification, simplifying analysis. For branched peptides with multiple boronic acid groups, tandem MS/MS with collision-induced dissociation (CID) decouples fragmentation patterns, aiding sequence determination .

How does the 4-aminopyridin-3-yl moiety influence the biological activity of boronic acid derivatives?

Advanced

The 4-aminopyridin-3-yl group enhances solubility and target engagement in biological systems. In anticancer applications, this moiety may act as a hydrogen-bond donor, improving binding to proteasomal threonine residues (e.g., mimicking bortezomib’s mechanism) . Computational docking studies suggest that the amino group stabilizes interactions with hydrophobic pockets in enzymes or receptors. For example, in boronic acid-based proteasome inhibitors, substituents on the aryl ring modulate potency by altering electronic and steric profiles .

What role do boronic acids play in photo(electro)chemical radical reactions, and how is this applied to synthesis?

Advanced

Boronic acids act as radical precursors under photo(electro)chemical conditions. Light irradiation (e.g., visible light with Ru or Ir catalysts) cleaves the B–C bond, generating aryl radicals for C–C or C–heteroatom bond formation . For this compound, the amino group may direct radical addition regioselectivity. This method enables metal-free synthesis of complex heterocycles, relevant to drug discovery. Optimization involves solvent selection (e.g., acetonitrile for polarity) and radical traps (e.g., TEMPO) to confirm mechanistic pathways .

How are computational methods used to design boronic acid-based therapeutics?

Advanced

Density functional theory (DFT) calculates boronic acid pKa and binding affinity to predict diol interactions. Molecular dynamics (MD) simulations model proteasome-boronic acid complexes (e.g., bortezomib-20S proteasome) to optimize substituent effects . Virtual screening of boronic acid libraries against target proteins (e.g., β-lactamases) identifies lead compounds with enhanced kinetic selectivity. QSAR models correlate electronic parameters (Hammett σ) with inhibitory potency, guiding rational design .

What advancements exist in boronic acid-based bacterial detection, and how does structural variation improve sensitivity?

Advanced

Boronic acid-functionalized carbon dots (B-CDs) detect Gram-positive bacteria via binding to teichoic acid diols on cell walls. The 4-aminopyridin-3-yl group enhances B-CD fluorescence quenching upon bacterial adhesion, enabling detection limits < 10³ CFU/mL . Selectivity over Gram-negative bacteria is achieved by tuning boronic acid density on the CD surface. Competitive assays with free fructose confirm specificity, while confocal microscopy validates binding localization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.